molecular formula C11H10Cl2O3 B066709 5-(2,4-Dichlorophenyl)-5-oxovaleric acid CAS No. 172167-99-6

5-(2,4-Dichlorophenyl)-5-oxovaleric acid

Cat. No. B066709
M. Wt: 261.1 g/mol
InChI Key: KMCXHVWSVOXHPN-UHFFFAOYSA-N
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Description

"5-(2,4-Dichlorophenyl)-5-oxovaleric acid" is a chemical compound that might be of interest in various scientific fields due to its dichlorophenyl group and oxovaleric acid component. Such compounds can play roles in synthesis pathways, have unique molecular structures, and exhibit specific chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, hydrogenation, and hydrolysis. For instance, the synthesis of 4,5-dioxovaleric acid, a related compound, involves the illumination of cells in the presence of laevulinic acid, leading to the formation of 4,5-dioxovaleric acid in Scenedesmus obliquus, indicating a potential enzymatic pathway for its formation (Dörnemann & Senger, 1980).

Molecular Structure Analysis

The molecular structure of related compounds, such as "5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide," has been elucidated using techniques like X-ray crystallography, NMR, MS, and IR (Dong Heng-shan et al., 2005). These techniques can provide insights into the bond lengths, angles, and overall geometry of the compound.

Chemical Reactions and Properties

Chemical properties of related compounds include their reactivity towards various chemical reactions, such as transamination, which is a key step in the biosynthesis of 5-aminolevulinic acid from 4,5-dioxovaleric acid (Beale et al., 1979). This reactivity can be influenced by the presence of functional groups and the molecular structure.

Scientific Research Applications

  • 2,4-Dichlorophenoxyacetic acid :

    • Application : It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
    • Method of Application : It is usually applied directly to the plants in the form of a spray .
    • Results : It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired .
  • 5-(2,4-Dichlorophenyl)-2-furoic acid :

    • Application : This compound is likely used in chemical synthesis, but specific applications are not mentioned .
    • Method of Application : The methods of application are not specified .
    • Results : The outcomes of its use are not specified .
  • Suzuki–Miyaura coupling :

    • Application : This is a type of carbon–carbon bond forming reaction. It’s widely applied due to its mild and functional group tolerant reaction conditions .
    • Method of Application : The process involves the use of a variety of organoboron reagents, which have properties tailored for application under specific coupling conditions .
    • Results : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Safety And Hazards

The safety data sheet for 5-(2,4-Dichlorophenyl)furfural, a similar compound, indicates that it is not classified as a hazardous substance or mixture. However, it is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment such as dust masks, eyeshields, and gloves5.


Future Directions

There is no specific information available on the future directions of research or applications for 5-(2,4-Dichlorophenyl)-5-oxovaleric acid. However, similar compounds have been used in various areas of research, including drug discovery6. Further research could potentially explore the uses of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid in similar applications.


properties

IUPAC Name

5-(2,4-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCXHVWSVOXHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440431
Record name 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)-5-oxovaleric acid

CAS RN

172167-99-6
Record name 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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